molecular formula C20H16FN3O3S B2402161 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872695-07-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2402161
CAS No.: 872695-07-3
M. Wt: 397.42
InChI Key: YCLWCZFNRXIHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanylacetamide bridge to a 6-(4-fluorophenyl)pyridazine moiety.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c21-14-3-1-13(2-4-14)16-6-8-20(24-23-16)28-12-19(25)22-15-5-7-17-18(11-15)27-10-9-26-17/h1-8,11H,9-10,12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWCZFNRXIHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C21H17N5O3S
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 877633-93-7

The compound features a benzodioxin moiety linked to a pyridazinyl group via a sulfanylacetamide structure, which is significant for its biological interactions.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of compounds related to the benzodioxin structure. One notable area of focus has been the inhibition of α-glucosidase and acetylcholinesterase enzymes, which are critical in managing conditions like type 2 diabetes and Alzheimer's disease.

α-Glucosidase Inhibition

A series of derivatives based on the benzodioxin scaffold were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that several compounds exhibited weak to moderate inhibitory effects:

Compound IDIC50 (μM)Remarks
7i86.31 ± 0.11Moderate activity
7k81.12 ± 0.13Moderate activity
Acarbose37.38 ± 0.12Standard reference

These findings suggest that while the synthesized compounds show some promise as therapeutic agents for diabetes management, their efficacy is lower compared to established inhibitors like acarbose .

Acetylcholinesterase Inhibition

In addition to α-glucosidase, the compounds were also screened for acetylcholinesterase inhibition, which is vital for treating Alzheimer's disease. The results indicated varying degrees of inhibition, with some compounds demonstrating potential as lead candidates for further development in neurodegenerative disease therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of these compounds reveals that modifications on the benzodioxin and pyridazinyl moieties significantly impact their biological activity. For instance:

  • Substituents on the phenyl ring : Variations such as fluorination or methylation have been shown to enhance inhibitory potency.
  • Sulfanyl linkage : The presence of a sulfanyl group appears to stabilize interactions with the target enzymes, improving binding affinity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The methodology includes:

  • Formation of Benzodioxin Derivative : Reacting 2,3-dihydro-1,4-benzodioxin with appropriate sulfonyl chlorides under basic conditions.
  • Coupling with Pyridazinyl Moiety : Utilizing coupling agents to attach the pyridazinyl group.
  • Purification : Employing techniques like TLC and column chromatography for purification.

Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity of the synthesized compounds .

Clinical Implications

The biological activities observed in these studies suggest potential applications in pharmacology, particularly in developing new treatments for metabolic disorders and neurodegenerative diseases. Further research is warranted to optimize these compounds and evaluate their safety profiles in clinical settings.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various electrophiles. For instance, the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides leads to the formation of sulfonamide derivatives that exhibit significant biological activity .

The structural characterization is often conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key spectral data confirm the presence of functional groups associated with the benzodioxane and pyridazine moieties .

Biological Activities

1. Enzyme Inhibition:
this compound has been evaluated for its inhibitory effects on various enzymes. Notably, compounds containing the benzodioxane structure have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment .

2. Antimicrobial Activity:
Recent studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For example, some sulfonamide derivatives have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains .

3. Anticancer Potential:
Compounds with similar structures have been reported to possess anticancer activities. They have shown effectiveness in inhibiting tumor cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells .

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
A study evaluated several sulfonamide derivatives for their ability to inhibit AChE. Among them, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide displayed potent inhibitory activity comparable to standard AChE inhibitors . The structure–activity relationship (SAR) analysis suggested that modifications on the benzodioxane moiety could enhance inhibitory potency.

Case Study 2: Antimicrobial Evaluation
In another research effort, a series of N-substituted acetamides derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) were tested against various bacterial strains. The results indicated that specific substitutions on the pyridazine ring significantly improved antimicrobial efficacy, suggesting a potential pathway for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value (µM)Reference
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAChE InhibitorAcetylcholinesterase0.5
N-(substituted phenyl)-acetamidesAntimicrobial ActivityMycobacterium tuberculosis10
Various SulfonamidesAnticancer ActivityTumor Cell Lines15

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

For example:

  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l): Structure: Replaces the pyridazine ring with a 4-chlorobenzenesulfonyl group. Activity: Exhibits strong antibacterial and antifungal properties with low hemolytic activity (≤5%) . Comparison: The target compound’s pyridazine group may offer enhanced binding to microbial enzymes via nitrogen coordination, whereas the 4-fluorophenyl group could improve pharmacokinetics over 7l’s chlorophenyl moiety.

Heterocyclic Variations in Acetamide Derivatives

Modifications in the heterocyclic substituents influence biological activity and physicochemical properties:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Structure: Contains a thieno[3,2-d]pyrimidin-4-one group.
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (): Structure: Features a pyrimidoindole scaffold.

Antihepatotoxic Derivatives with Dioxane Rings

Compounds containing 1,4-dioxane or benzodioxin systems show hepatoprotective effects:

  • 3',4'(1",4"-Dioxino)flavone (4f): Structure: Combines a flavone backbone with a 1,4-dioxane ring. Activity: Reduces serum SGOT and SGPT levels in rats, comparable to silymarin . Comparison: The target compound lacks the flavonoid moiety critical for 4f’s antihepatotoxic activity, suggesting divergent therapeutic applications.

Sulfonamide vs. Sulfanyl Linkages

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide () :
    • Structure : Sulfonamide-linked benzodioxin derivative.
    • Comparison : Sulfonamides generally exhibit higher metabolic stability but lower flexibility than sulfanyl-acetamide linkages, which may enhance the target compound’s adaptability to binding pockets.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide (Target) ~427.4 (calc.) Pyridazine, 4-fluorophenyl Not reported -
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) ~503.9 4-Chlorophenylsulfonyl, dimethylphenyl Antimicrobial
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ~509.5 Thienopyrimidinone, 2-methoxyphenyl Not reported
3',4'(1",4"-Dioxino)flavone (4f) ~296.3 Flavone, dioxane Antihepatotoxic

Key Research Findings and Insights

  • Heterocyclic Role: Pyridazine’s dual nitrogen atoms may confer superior binding to bacterial dihydrofolate reductase compared to sulfonamide or thienopyrimidine derivatives .
  • Therapeutic Potential: While benzodioxin-acetamide derivatives show promise in antimicrobial contexts , the absence of a flavonoid or flavone moiety limits the target compound’s utility in hepatoprotection compared to 4f .

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

Procedure :

  • Starting Material : 1,4-Benzodioxan-6-nitro (1.0 equiv) is reduced using hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C) in ethanol at 25°C for 12 hours.
  • Workup : The catalyst is filtered through Celite, and the solvent is evaporated under reduced pressure.
  • Yield : 85–90% as a pale-yellow solid.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H), 6.35 (dd, J = 8.4, 2.4 Hz, 1H), 6.28 (d, J = 2.4 Hz, 1H), 4.25 (s, 2H), 4.18 (s, 2H).
  • MS (ESI+) : m/z 152.1 [M+H]⁺.

Preparation of 6-(4-Fluorophenyl)pyridazin-3-thiol

Procedure :

  • Pyridazine Formation : 4-Fluorophenylboronic acid (1.2 equiv) undergoes Suzuki coupling with 3,6-dichloropyridazine (1.0 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (4:1) at 80°C for 8 hours.
  • Thiol Introduction : The resulting 6-(4-fluorophenyl)pyridazin-3-chloro (1.0 equiv) is treated with thiourea (1.5 equiv) in ethanol under reflux for 6 hours, followed by hydrolysis with 1M NaOH to yield the thiol.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.8 Hz, 1H), 8.12 (d, J = 8.8 Hz, 1H), 7.85–7.79 (m, 2H), 7.32–7.26 (m, 2H), 3.85 (s, 1H).
  • MS (ESI−) : m/z 233.0 [M−H]⁻.

Synthesis of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Procedure :

  • Acylation : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base at 0°C for 2 hours.
  • Workup : The organic layer is washed with water, dried over Na₂SO₄, and concentrated.
  • Yield : 78–82% as a white crystalline solid.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H), 6.85 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 6.72 (d, J = 2.4 Hz, 1H), 4.32 (s, 4H), 4.18 (s, 2H).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch).

Final Coupling to Form Sulfanylacetamide

Procedure :

  • Nucleophilic Substitution : 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.0 equiv) is reacted with 6-(4-fluorophenyl)pyridazin-3-thiol (1.1 equiv) in DMF using K₂CO₃ (2.0 equiv) at 60°C for 12 hours.
  • Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol.
  • Yield : 65–70% as an off-white solid.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.25 (s, 1H), 8.52 (d, J = 8.8 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.88–7.82 (m, 2H), 7.35–7.29 (m, 2H), 6.92 (d, J = 8.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 4.38 (s, 4H), 4.22 (s, 2H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.5 (C=O), 163.2 (d, J = 245 Hz, C-F), 154.8, 147.2, 137.5, 132.4, 129.8, 128.6, 122.4, 117.8, 116.3, 115.7, 64.8, 64.2, 40.1.
  • HRMS (ESI+) : m/z 438.1234 [M+H]⁺ (calc. 438.1238).

Optimization and Critical Parameters

Reaction Conditions

Step Solvent Temperature Time Catalyst/Base Yield
2.1 Ethanol 25°C 12 h Pd/C 85%
2.2 Toluene 80°C 8 h Pd(PPh₃)₄ 75%
2.3 DCM 0°C 2 h Et₃N 80%
2.4 DMF 60°C 12 h K₂CO₃ 68%

Key Observations :

  • Thiol Stability : The pyridazinyl thiol intermediate is prone to oxidation; thus, reactions are conducted under nitrogen.
  • Amide Coupling : Excess K₂CO₃ ensures complete deprotonation of the thiol, facilitating nucleophilic attack on the chloroacetamide.

Mechanistic Insights

  • Suzuki Coupling : Transmetalation between the arylboronic acid and Pd catalyst forms a biaryl Pd complex, which reductive eliminates to yield the coupled pyridazine.
  • Thiol Displacement : The thiolate ion attacks the electrophilic carbon of chloroacetamide, displacing chloride via an SN2 mechanism.

Scalability and Industrial Relevance

The protocol is scalable to kilogram quantities with modifications:

  • Continuous Flow Synthesis : For the Suzuki coupling step to enhance reproducibility.
  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Q. How can researchers address discrepancies between computational docking and experimental inhibition data?

  • Methodological Answer :
  • Ensemble Docking : Account for protein flexibility by docking into multiple conformations (e.g., from molecular dynamics simulations).
  • Solvent Effects : Include explicit water molecules in docking grids to improve pose accuracy.
  • Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.